molecular formula C18H17N3O2S B2365068 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379246-49-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2365068
CAS No.: 379246-49-8
M. Wt: 339.41
InChI Key: GDUFNFVJXGKNQI-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines pyrrole, furan, and thienopyrimidine moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrrole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its combination of pyrrole, furan, and thienopyrimidine moieties, which confer unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-5-6-11(2)20(10)21-13(4)19-17-16(18(21)22)14(9-24-17)15-8-7-12(3)23-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFNFVJXGKNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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